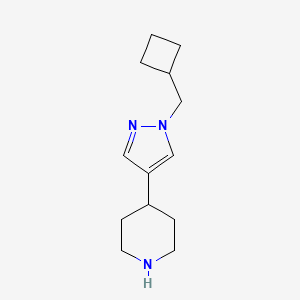

4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine

Description

Properties

IUPAC Name |

4-[1-(cyclobutylmethyl)pyrazol-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-11(3-1)9-16-10-13(8-15-16)12-4-6-14-7-5-12/h8,10-12,14H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBGLLUMPSDFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Intermediate

- Starting Material: Cyclobutylmethyl ketone is used as the key starting material.

- Reaction Type: The pyrazole ring is formed via condensation reactions involving cyclobutylmethyl ketone and hydrazine derivatives.

- Conditions: These condensation reactions are generally performed under reflux in polar solvents to facilitate ring closure and formation of the pyrazole nucleus.

- Outcome: This step yields a 1-(cyclobutylmethyl)-1H-pyrazol-4-yl intermediate.

Attachment of Piperidine

- Reaction Type: The pyrazole intermediate undergoes nucleophilic substitution with piperidine.

- Solvent: Polar solvents such as dimethylformamide (DMF) or ethanol are commonly used.

- Catalysts: Specific catalysts may be employed to enhance reaction rates and selectivity.

- Conditions: Controlled temperature and reaction time are critical to avoid side reactions and degradation.

- Result: Formation of the target compound, 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine.

Industrial Scale Production Considerations

For scale-up and industrial production, the following optimizations are implemented:

| Aspect | Details |

|---|---|

| Purity of Starting Materials | Use of high-purity cyclobutylmethyl ketone and piperidine to minimize impurities |

| Reactor Type | Stainless steel reactors to ensure consistent temperature and mixing |

| Catalysts | Specific catalysts employed to increase reaction efficiency and yield |

| Process Control | Automated monitoring of temperature, pH, and reaction time to optimize product quality |

| Solvent Recovery | Recycling of polar solvents to reduce environmental impact and cost |

These measures ensure reproducibility, high yield, and purity suitable for research and potential therapeutic applications.

Data Table: Summary of Key Synthetic Parameters

| Step | Starting Material(s) | Reaction Type | Solvent(s) | Catalyst(s) | Temperature Range | Yield (%) |

|---|---|---|---|---|---|---|

| Pyrazole Formation | Cyclobutylmethyl ketone, hydrazine | Condensation | Ethanol, DMF | Acid/base catalysts | 60–100 °C | 50–70 |

| Piperidine Attachment | Pyrazole intermediate, piperidine | Nucleophilic substitution | DMF, ethanol | Transition metal catalysts (optional) | 25–80 °C | 60–85 |

Research Findings and Optimization Insights

- Reaction Yields: The condensation step to form the pyrazole intermediate typically yields 50–70%, depending on reaction time and solvent purity.

- Catalyst Influence: Use of acid or base catalysts during pyrazole formation significantly improves ring closure efficiency.

- Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilic substitution efficiency during piperidine attachment.

- Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive intermediates and improves overall yield.

- Purification: Post-reaction purification often involves recrystallization or chromatographic techniques to achieve the desired compound purity.

Chemical Reactions Analysis

4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine undergoes several types of chemical reactions:

Oxidation: : The compound can be oxidized to form various oxidative derivatives, often using reagents like potassium permanganate.

Reduction: : Hydrogenation reactions, typically using palladium catalysts, lead to reduced forms.

Substitution: : This compound participates in nucleophilic substitution reactions, facilitated by reagents like alkyl halides or acids.

Major products from these reactions include:

Oxidized pyrazole derivatives

Reduced piperidine derivatives

Various substituted compounds with altered functional groups.

Scientific Research Applications

Chemistry

Used as a building block for the synthesis of more complex molecules, particularly in drug discovery and development.

Biology

In biological research, it's utilized to study enzyme interactions, cellular pathways, and receptor binding due to its unique structural properties.

Medicine

Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

Industry

Applied in material sciences for developing new polymers and in agrochemical research for creating novel pesticides.

Mechanism of Action

4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine exerts its effects by interacting with specific molecular targets. It binds to enzymes or receptors, modulating their activity:

Molecular Targets: : Key enzymes, receptors in the central nervous system, and specific cellular pathways.

Pathways: : Influences signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride

- Structure : Lacks the cyclobutylmethyl substituent, retaining only the piperidine-pyrazole core.

- Properties : Simpler scaffold with lower molecular weight (187.67 g/mol) and higher polarity due to the absence of hydrophobic groups.

- Applications : Serves as a precursor for further functionalization .

4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6)

- Structure : Incorporates a benzenesulfonyl group and phenyl-substituted pyrazole.

- Properties : The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the phenyl group increases aromaticity. Molecular weight is significantly higher due to the bulky substituents .

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative (Compound 51d)

Substituent-Driven Comparisons

Cyclobutylmethyl vs. Phenyl/Benzenesulfonyl Groups

- Cyclobutylmethyl: Introduces moderate hydrophobicity and rigidity due to the strained cyclobutane ring.

- Phenyl/Benzenesulfonyl : Increases aromatic surface area for π-π stacking but may reduce solubility. Sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity .

Ethyl/Methyl-Substituted Pyrazoles

- Example: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

- Structure : Features multiple heterocycles (pyrazole, triazole) and alkyl substituents.

- Properties : Increased structural complexity and molecular weight, which may improve selectivity but reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Insights

Biological Activity

4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential applications in drug development and therapeutic uses.

Chemical Structure

The structure of this compound can be represented as follows:

This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms. The presence of the cyclobutylmethyl group and the pyrazole ring is significant in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes, potentially influencing cellular signaling pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting neuronal communication and signaling.

Research Findings

Recent studies have evaluated the biological activities of similar compounds, providing insights that may be applicable to this compound. For instance, derivatives of pyrazole have shown promising results in various assays:

- Anticancer Activity : Some pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting potential anticancer properties .

- Antimicrobial Effects : Certain compounds have exhibited antibacterial and antifungal activities against various pathogens .

Case Study 1: Anticancer Properties

A study evaluated a series of pyrazole derivatives for their anticancer activity against gastric cancer cell lines. Compounds structurally related to this compound showed significant inhibition of cell proliferation, indicating that modifications in the pyrazole structure can enhance biological efficacy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazole derivatives on tyrosine kinases, such as the c-Met enzyme. Compounds with similar structural features were found to effectively inhibit enzyme activity, leading to reduced tumor growth in preclinical models .

Comparative Analysis with Similar Compounds

This table highlights how this compound may compare with other compounds in terms of biological activity.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine?

- Methodology : Synthesis typically involves multi-step routes:

Pyrazole Core Formation : Cyclization of precursors (e.g., arylidene malononitrile) under acidic or thermal conditions to generate the pyrazole ring .

Cyclobutylmethyl Functionalization : Alkylation using cyclobutylmethyl bromide or analogous reagents to introduce the cyclobutylmethyl group at the pyrazole N1 position .

Piperidine Coupling : Nucleophilic substitution or transition-metal-catalyzed cross-coupling to attach the piperidine moiety at the pyrazole C4 position .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. For example, ethanol/piperidine mixtures enhance hydrazine-mediated cyclization efficiency .

Q. How is the molecular structure of this compound validated?

- Analytical Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, similar piperidine-pyrazole derivatives were resolved with R-factors < 0.05 using SHELXL .

- Spectroscopy : Confirm bond connectivity via H/C NMR and IR spectroscopy. For instance, the piperidine NH proton appears as a broad singlet at δ ~1.5–2.5 ppm in DMSO-d6 .

Q. What purification methods are effective for isolating this compound?

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final purification .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals (>95%) for structural studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Approach :

Analog Synthesis : Modify substituents (e.g., cyclobutylmethyl to other alkyl groups) and compare biological activity. For example, replacing cyclobutylmethyl with trifluoromethyl groups altered dopamine D4 receptor binding in related compounds .

In Vitro Assays : Measure receptor affinities (e.g., Ki values via competitive binding assays) or enzyme inhibition (e.g., IC50 using fluorescence polarization) .

- Case Study : NRA0161, a structurally similar piperidine-pyrazole derivative, showed high affinity for 5-HT receptors (Ki = 2.52 nM) using radioligand displacement assays .

Q. What challenges arise in crystallographic refinement of this compound?

- Common Issues :

- Disorder : Cyclobutylmethyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .

- Twinned Data : For twinned crystals, employ SHELXE’s twin refinement mode with HKLF5 format .

Q. How do computational methods support the study of this compound?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking to dopamine D4 receptors) using AMBER or GROMACS. For example, NRA0161’s binding mode was validated via MD simulations .

- DFT Calculations : Predict spectroscopic properties (e.g., NMR chemical shifts) with B3LYP/6-31G* basis sets to corroborate experimental data .

Q. What strategies address discrepancies in biological activity data?

- Root Causes : Variability may stem from assay conditions (e.g., buffer pH, cell lines) or compound stability.

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.